4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound acts as a monoamine releasing agent with selectivity for releasing dopamine and serotonin. It is most efficacious as a releaser of norepinephrine. The mechanism involves the inhibition of monoamine oxidase, which prevents the breakdown of monoamines, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: This compound is similar in structure and also acts as a monoamine releasing agent.
2-Benzylpiperidine: Another related compound with similar pharmacological properties.
Benzylpiperazine: A compound with similar stimulant effects.
Uniqueness
4-[(1-Benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid is unique due to its specific structure, which allows for selective monoamine release and inhibition of monoamine oxidase. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Properties
IUPAC Name |
4-[(1-benzylpiperidin-3-yl)amino]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(23)17-11-15(8-9-19-17)20-16-7-4-10-21(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXGOFLIZPMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC3=CC(=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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